molecular formula C20H19FN4O7 B2551109 N-(4-fluorobenzyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1428379-97-8

N-(4-fluorobenzyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2551109
CAS No.: 1428379-97-8
M. Wt: 446.391
InChI Key: XHXLIATWGVIPPX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a heterocyclic compound featuring a 4-fluorobenzyl group, an azetidine ring fused with a 1,2,4-oxadiazole moiety substituted at position 3 with a furan-2-yl group, and an acetamide backbone. The oxalate counterion enhances its solubility and bioavailability, a common strategy in pharmaceutical chemistry .

The compound’s structural complexity aligns with bioactive heterocycles, which often exhibit antimicrobial, anticancer, or receptor-modulating properties. For instance, oxadiazole derivatives are known for their role as bioisosteres of carboxylic acids or amides, improving metabolic stability . The azetidine ring, a four-membered nitrogen heterocycle, may confer conformational rigidity, enhancing target binding affinity .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3.C2H2O4/c19-14-5-3-12(4-6-14)8-20-16(24)11-23-9-13(10-23)18-21-17(22-26-18)15-2-1-7-25-15;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXLIATWGVIPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares key structural features and biological activities of N-(4-fluorobenzyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate with related compounds:

Compound Name Core Heterocycle Substituents Biological Activity Key Reference
This compound 1,2,4-Oxadiazole Furan-2-yl, azetidine, 4-fluorobenzyl Not reported (predicted antimicrobial)
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate 1,2,4-Oxadiazole Benzoxazine, substituted phenyl Anticancer, antimicrobial
4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one Oxazole Fluoroindole, arylidene Antioxidant, antimicrobial
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole 4-fluorophenyl, acetyl Antifungal
RO363 (oxalate salt) Phenoxypropanolamine Oxalate counterion β-adrenergic receptor agonist

Key Observations:

  • Heterocycle Impact : The 1,2,4-oxadiazole core in the target compound and benzoxazine-linked derivatives (e.g., ) may enhance metabolic stability compared to oxazole or thiadiazole analogues .
  • Counterion Role : The oxalate salt (shared with RO363 ) likely improves aqueous solubility over free-base forms, critical for pharmacokinetics.

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